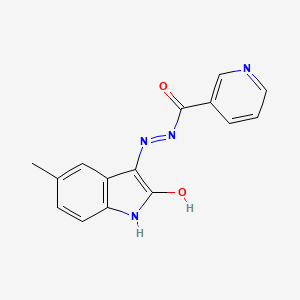
2-(4-tert-butylphenoxy)-N-(5-chloro-2-methoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-tert-butylphenoxy)-N-(5-chloro-2-methoxyphenyl)acetamide, also known as BAY 59-3074, is a selective cannabinoid receptor type 1 (CB1) antagonist. It was first synthesized by Bayer AG in 2005 and has been the subject of various scientific research studies since then.
作用机制
2-(4-tert-butylphenoxy)-N-(5-chloro-2-methoxyphenyl)acetamide 59-3074 acts as a selective antagonist of CB1 receptors, which are primarily found in the central nervous system. CB1 receptors play a key role in the regulation of appetite, energy metabolism, and reward processing. By blocking the activation of CB1 receptors, 2-(4-tert-butylphenoxy)-N-(5-chloro-2-methoxyphenyl)acetamide 59-3074 can modulate these processes and potentially have therapeutic effects.
Biochemical and Physiological Effects:
2-(4-tert-butylphenoxy)-N-(5-chloro-2-methoxyphenyl)acetamide 59-3074 has been shown to have various biochemical and physiological effects. It has been shown to reduce food intake and body weight in animal models of obesity and diabetes. 2-(4-tert-butylphenoxy)-N-(5-chloro-2-methoxyphenyl)acetamide 59-3074 has also been shown to reduce drug-seeking behavior in animal models of drug addiction. Additionally, 2-(4-tert-butylphenoxy)-N-(5-chloro-2-methoxyphenyl)acetamide 59-3074 has been shown to have potential neuroprotective effects in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
2-(4-tert-butylphenoxy)-N-(5-chloro-2-methoxyphenyl)acetamide 59-3074 has several advantages for lab experiments. It is a selective CB1 antagonist, which allows for the specific modulation of CB1 receptor activity. 2-(4-tert-butylphenoxy)-N-(5-chloro-2-methoxyphenyl)acetamide 59-3074 is also relatively stable and easy to synthesize. However, 2-(4-tert-butylphenoxy)-N-(5-chloro-2-methoxyphenyl)acetamide 59-3074 has some limitations for lab experiments. It has low solubility in water, which can limit its use in certain experiments. Additionally, 2-(4-tert-butylphenoxy)-N-(5-chloro-2-methoxyphenyl)acetamide 59-3074 has some off-target effects, which can complicate the interpretation of results.
未来方向
There are several future directions for the study of 2-(4-tert-butylphenoxy)-N-(5-chloro-2-methoxyphenyl)acetamide 59-3074. One potential direction is the investigation of its therapeutic potential in the treatment of obesity, diabetes, and drug addiction. Additionally, further studies are needed to better understand the role of CB1 receptors in the regulation of appetite, energy metabolism, and reward processing. The development of more selective CB1 antagonists could also lead to the discovery of new therapeutic targets for these conditions. Finally, the use of 2-(4-tert-butylphenoxy)-N-(5-chloro-2-methoxyphenyl)acetamide 59-3074 as a tool to study the endocannabinoid system and its role in various physiological and pathological processes could lead to new insights into the regulation of these processes.
合成方法
The synthesis of 2-(4-tert-butylphenoxy)-N-(5-chloro-2-methoxyphenyl)acetamide 59-3074 involves the reaction of 5-chloro-2-methoxyaniline with 2-(4-tert-butylphenoxy)acetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with N,N-dimethylformamide dimethyl acetal to yield the final product. The purity and yield of 2-(4-tert-butylphenoxy)-N-(5-chloro-2-methoxyphenyl)acetamide 59-3074 can be improved by using various purification techniques such as column chromatography and recrystallization.
科学研究应用
2-(4-tert-butylphenoxy)-N-(5-chloro-2-methoxyphenyl)acetamide 59-3074 has been used in various scientific research studies to investigate the role of CB1 receptors in various physiological and pathological processes. It has been shown to have potential therapeutic applications in the treatment of obesity, diabetes, and drug addiction. 2-(4-tert-butylphenoxy)-N-(5-chloro-2-methoxyphenyl)acetamide 59-3074 has also been used as a tool to study the endocannabinoid system and its role in the regulation of appetite, energy metabolism, and reward processing.
属性
IUPAC Name |
2-(4-tert-butylphenoxy)-N-(5-chloro-2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO3/c1-19(2,3)13-5-8-15(9-6-13)24-12-18(22)21-16-11-14(20)7-10-17(16)23-4/h5-11H,12H2,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITWQINWKVUKFKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5812755 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-amino-N'-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B5858694.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-ethyl-N-methylurea](/img/structure/B5858707.png)


![6-{[cyclohexyl(methyl)amino]methyl}-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B5858724.png)


![ethyl [(3-cyclohexyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetate](/img/structure/B5858747.png)
![N-(tert-butyl)-2-{[1-(4-hydroxyphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5858749.png)
![2-(2,4-dichlorophenyl)-N'-[(4-fluorobenzoyl)oxy]ethanimidamide](/img/structure/B5858755.png)


![methyl 1-[3-(1,3-benzodioxol-5-yl)acryloyl]-4-piperidinecarboxylate](/img/structure/B5858792.png)